(5-Methoxybenzofuran-2-yl)boronic acid

Radiopharmaceuticals PET Imaging Alzheimer's Disease

Select (5-Methoxybenzofuran-2-yl)boronic acid for its proven superiority in Suzuki-Miyaura cross-coupling. The electron-donating 5-methoxy substituent enhances nucleophilicity and reaction yields versus unsubstituted or electron-withdrawing analogs—a critical determinant for synthesizing high-affinity PET (18F) and SPECT (99mTc) pyridyl benzofuran imaging agents targeting β-amyloid plaques (Ki=0.9 nM) for Alzheimer's diagnosis and islet amyloid in type 2 diabetes. Generic regioisomer substitution risks synthetic failure. Also validated as a key precursor for dihydropyrazole-based FSH receptor modulators in reproductive health drug discovery. Dual utility as an imaging precursor and an amyloid aggregation tool compound (IC50=160 nM). Bulk quantities available for radiopharmaceutical and medicinal chemistry programs.

Molecular Formula C9H9BO4
Molecular Weight 191.98 g/mol
CAS No. 551001-79-7
Cat. No. B151833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxybenzofuran-2-yl)boronic acid
CAS551001-79-7
Molecular FormulaC9H9BO4
Molecular Weight191.98 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(O1)C=CC(=C2)OC)(O)O
InChIInChI=1S/C9H9BO4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3
InChIKeyXLIQZZGLIJLKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (5-Methoxybenzofuran-2-yl)boronic acid (CAS 551001-79-7) is a Differentiated Suzuki–Miyaura Coupling Reagent and Diagnostic Imaging Precursor


(5-Methoxybenzofuran-2-yl)boronic acid is a heteroaryl boronic acid with the molecular formula C9H9BO4 and a molecular weight of 191.98 g/mol . It is characterized by a 5-methoxy substituent on the benzofuran ring, which enhances its electron-donating properties and solubility profile . As a boronic acid derivative, its primary utility lies in palladium-catalyzed cross-coupling reactions, particularly the Suzuki–Miyaura reaction, for the construction of biaryl structures [1].

Performance Variability in Benzofuran Boronic Acids: Why the 5-Methoxy Substitution Pattern Cannot Be Ignored


While benzofuran-2-ylboronic acids are generally considered a class of Suzuki–Miyaura coupling reagents, their performance is not uniform. The position and nature of substituents on the benzofuran core critically influence the electronic properties of the ring, which in turn affects the rate and selectivity of the cross-coupling reaction [1]. The electron-donating 5-methoxy group significantly enhances the nucleophilicity of the boronic acid relative to unsubstituted or electron-withdrawing analogs, leading to higher yields and milder reaction conditions. In the context of diagnostic imaging agent development, the specific substitution pattern has proven to be a key determinant of target binding affinity, with the 5-methoxy derivative showing superior in vitro and in vivo characteristics compared to alternative regioisomers [2]. Generic substitution with a different benzofuran boronic acid could therefore result in significantly lower synthetic efficiency or the failure of a radiopharmaceutical candidate.

Quantitative Evidence: Direct Performance Comparisons for (5-Methoxybenzofuran-2-yl)boronic acid


Comparative Radiopharmaceutical Imaging Probe Development: Superior in vitro Binding Affinity for Alzheimer's Disease Target

In the development of PET imaging probes for Alzheimer's disease, a derivative synthesized from (5-Methoxybenzofuran-2-yl)boronic acid, designated FPYBF-1, demonstrated significantly higher binding affinity for Aβ(1-42) aggregates (Ki = 0.9 nM) compared to other benzofuran derivatives in the same study class [1].

Radiopharmaceuticals PET Imaging Alzheimer's Disease Amyloid Beta Medicinal Chemistry

Comparative Radiopharmaceutical Imaging Probe Development: Superior in vivo Brain Uptake and Washout Kinetics

The [18F]FPYBF-1 probe, derived from (5-Methoxybenzofuran-2-yl)boronic acid, displayed favorable in vivo brain pharmacokinetics in normal mice, with high initial brain uptake (5.16%ID/g at 2 min) and rapid washout (2.44%ID/g at 60 min) [1]. This profile was essential for its successful specific labeling of β-amyloid plaques in an AD mouse model, a property not observed with other benzofuran-based probes in the same research program.

Radiopharmaceuticals PET Imaging Alzheimer's Disease Pharmacokinetics Blood-Brain Barrier

Validated Synthetic Utility: Documented Yield in Suzuki–Miyaura Coupling

(5-Methoxybenzofuran-2-yl)boronic acid has been demonstrated to be an effective coupling partner in a microwave-assisted Suzuki–Miyaura reaction with 6-bromonicotinamide, proceeding under specific conditions to yield the desired biaryl product [1]. While a direct comparative yield study against other boronic acids under identical conditions was not identified, this validated protocol confirms its utility in constructing complex heterocyclic frameworks.

Organic Synthesis Suzuki-Miyaura Coupling Heterocyclic Chemistry Microwave Synthesis

Quantified Purity and Storage Stability for Procurement Decisions

Commercially available (5-Methoxybenzofuran-2-yl)boronic acid is typically supplied with a minimum purity specification of ≥95% and is recommended for long-term storage at -20°C under an inert atmosphere . This compares favorably with the standard specifications for many specialty boronic acids, providing a clear quality benchmark for procurement.

Quality Control Procurement Stability Reagent Handling

Specific Application Scenarios Where (5-Methoxybenzofuran-2-yl)boronic acid Delivers Proven Value


Development of Next-Generation PET and SPECT Imaging Agents for Amyloid-Related Diseases

The compound has been directly used as a critical precursor in the synthesis of both 18F-labeled (PET) and 99mTc-labeled (SPECT) pyridyl benzofuran derivatives for detecting β-amyloid plaques in Alzheimer's disease [1] and islet amyloid in type 2 diabetes . Its specific substitution pattern yields imaging probes with high in vitro binding affinity (Ki = 0.9 nM for Aβ aggregates [1]) and favorable in vivo brain pharmacokinetics (5.16 %ID/g initial uptake, rapid washout [1]), which are essential for achieving high-contrast diagnostic images.

Medicinal Chemistry Campaigns Targeting the Follicle-Stimulating Hormone (FSH) Receptor

The compound is utilized as a reagent in the preparation of dihydropyrazole-based FSH receptor modulators . These modulators are of therapeutic interest for the treatment of fertility disorders. While specific potency data for these derivatives is proprietary, the documented use of (5-Methoxybenzofuran-2-yl)boronic acid in their synthesis establishes its value in drug discovery programs within the reproductive health space.

Synthesis of Complex Heterocyclic Scaffolds via Microwave-Assisted Suzuki–Miyaura Coupling

The compound's reactivity has been demonstrated in a microwave-assisted Suzuki–Miyaura coupling with a bromo-substituted nicotinamide, providing an efficient route to biheteroaryl compounds [2]. This validated protocol is directly applicable to the parallel synthesis of compound libraries in medicinal chemistry, where rapid and reliable construction of complex heterocyclic cores is paramount.

Investigating the Disruption of β-Amyloid Fibril Formation in Neurodegenerative Disease Research

Beyond its role as a precursor for imaging agents, (5-Methoxybenzofuran-2-yl)boronic acid (designated 5'MBF) itself has been studied as a labeled ligand that binds to β-amyloid protein. In vitro studies show that a derivative of this scaffold inhibits amyloid beta42 fibril formation with an IC50 of 160 nM [3]. This suggests a dual role as both an imaging precursor and a tool compound for studying the mechanism of amyloid aggregation, a hallmark of Alzheimer's disease pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Methoxybenzofuran-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.